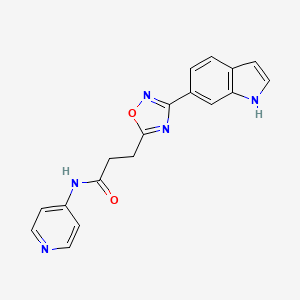![molecular formula C14H15N5OS2 B12164245 4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12164245.png)
4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メチル-N-[(2E)-5-(プロパン-2-イル)-1,3,4-チアゾール-2(3H)-イリデン]-2-(1H-ピロール-1-イル)-1,3-チアゾール-5-カルボキサミドは、チアゾール環、ピロール環、チアゾール環など、独特の官能基の組み合わせを特徴とする複雑な有機化合物です。
準備方法
4-メチル-N-[(2E)-5-(プロパン-2-イル)-1,3,4-チアゾール-2(3H)-イリデン]-2-(1H-ピロール-1-イル)-1,3-チアゾール-5-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。合成経路には、環化反応によるチアゾール環の形成、続いて縮合反応によるピロール環とチアゾール環の導入が含まれる場合があります。温度、溶媒、触媒などの特定の反応条件はこの化合物の合成に不可欠です。工業生産方法は、これらの反応条件を最適化して、高い収率と純度を実現する可能性があります。
化学反応の分析
4-メチル-N-[(2E)-5-(プロパン-2-イル)-1,3,4-チアゾール-2(3H)-イリデン]-2-(1H-ピロール-1-イル)-1,3-チアゾール-5-カルボキサミドは、以下を含むさまざまな種類の化学反応を受ける可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化することができ、酸化誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して実行でき、化合物の還元形態をもたらします。
置換: この化合物は、官能基が他の基に置き換わる置換反応に関与することができます。これらの反応の一般的な試薬には、ハロゲンと求核剤があります。
縮合: この化合物は、他の分子と縮合反応を起こして、より大きく複雑な構造を形成することができます。
科学研究への応用
4-メチル-N-[(2E)-5-(プロパン-2-イル)-1,3,4-チアゾール-2(3H)-イリデン]-2-(1H-ピロール-1-イル)-1,3-チアゾール-5-カルボキサミドには、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物は、生物学的活性を示す可能性があり、創薬と開発の候補となります。
医学: 潜在的な治療応用には、抗菌剤、抗真菌剤、または抗癌剤としての使用が含まれます。
産業: この化合物は、導電性や蛍光性などの特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antifungal, or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
4-メチル-N-[(2E)-5-(プロパン-2-イル)-1,3,4-チアゾール-2(3H)-イリデン]-2-(1H-ピロール-1-イル)-1,3-チアゾール-5-カルボキサミドの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物は、これらの標的に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。関与する特定の経路は、標的の性質と化合物が使用されるコンテキストによって異なります。
類似の化合物との比較
4-メチル-N-[(2E)-5-(プロパン-2-イル)-1,3,4-チアゾール-2(3H)-イリデン]-2-(1H-ピロール-1-イル)-1,3-チアゾール-5-カルボキサミドに類似する化合物には、他のチアゾール、ピロール、チアゾール誘導体があります。これらの化合物は構造的に似ていますが、官能基や全体的な特性が異なる場合があります。4-メチル-N-[(2E)-5-(プロパン-2-イル)-1,3,4-チアゾール-2(3H)-イリデン]-2-(1H-ピロール-1-イル)-1,3-チアゾール-5-カルボキサミドの独自性は、その特定の環と置換基の組み合わせにあり、これは明確な化学的および生物学的特性を与えています。
類似化合物との比較
Similar compounds to 4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide include other thiadiazole, pyrrole, and thiazole derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C14H15N5OS2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H15N5OS2/c1-8(2)12-17-18-13(22-12)16-11(20)10-9(3)15-14(21-10)19-6-4-5-7-19/h4-8H,1-3H3,(H,16,18,20) |
InChIキー |
HLFBZYONYZOAGE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12164164.png)
![4-(3,4-Dimethylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12164173.png)
![N-(2-ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12164179.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12164187.png)

![tert-butyl 4-[(4-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12164195.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164199.png)

![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B12164223.png)
![3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164226.png)
![2-(6-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12164230.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12164236.png)
![N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine](/img/structure/B12164239.png)
![3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164240.png)
